4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in medications for their sedative, anxiolytic, and muscle relaxant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a benzodiazepine precursor with a phenethylamine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pH, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the benzodiazepine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling and resulting in its observed effects. The exact pathways and molecular targets can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These differences can influence its binding affinity, efficacy, and safety profile, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-5-[2-(2-phenylethylamino)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-13-19(24)22-17-9-5-6-10-18(17)23(15)20(25)14-21-12-11-16-7-3-2-4-8-16/h2-10,15,21H,11-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWMYAPQINKJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CNCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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